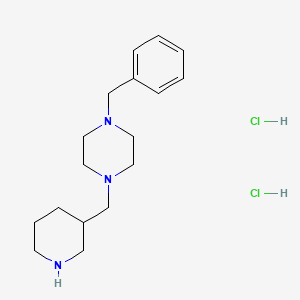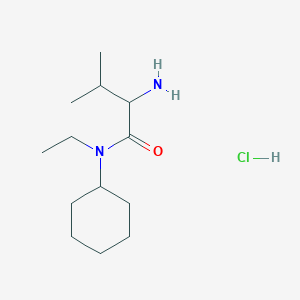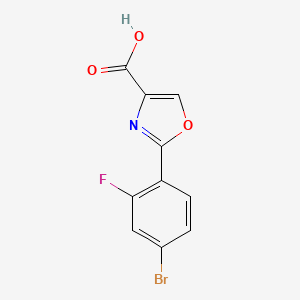
2-(4-Bromo-2-fluorophenyl)-1,3-oxazole-4-carboxylic acid
Vue d'ensemble
Description
The compound “4-Bromo-2-fluorophenylacetic acid” is a carboxylic acid organic compound, which can be used as a pharmaceutical intermediate for pharmaceutical synthesis and scientific research .
Synthesis Analysis
While specific synthesis information for “2-(4-Bromo-2-fluorophenyl)-1,3-oxazole-4-carboxylic acid” was not found, a related compound, “4-Bromo-2-fluorophenylacetic acid”, can be prepared by reacting 2-(4-bromo-2-fluorophenyl)acetonitrile with MeOH in NaOH solution .Molecular Structure Analysis
The molecular structure of a similar compound, “4-Bromo-2-fluorobiphenyl”, has been reported. It has a molecular formula of C12H8BrF, an average mass of 251.094 Da, and a monoisotopic mass of 249.979340 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “4-Bromo-2-fluorobiphenyl”, include a density of 1.4±0.1 g/cm3, a boiling point of 298.8±20.0 °C at 760 mmHg, and a flash point of 138.3±16.6 °C .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
A study focused on the synthesis and biological evaluation of halogenatedphenyl benzoxazole-5-carboxylic acids, including those with bromo and fluoro substituents. These compounds were evaluated for anti-inflammatory activity and cytotoxicity, highlighting the potential of halogenated drugs and benzoxazoles in therapeutic applications. The significance of the presence of halogen atoms in increasing the number of marketed halogenated drugs and the importance of benzoxazoles was emphasized. Specific compounds exhibited significant anti-inflammatory activity and excellent cytotoxic activity against certain cell lines, with molecular docking analysis showing good binding interactions with their biochemical targets (Thakral et al., 2022).
Synthesis of Heterocyclic Compounds
Another research area involves the synthesis of heterocyclic compounds, where substituted carboxylic acid anilides react to form various derivatives. The study explores the reactivity of different substituents, including fluoro and bromo, towards creating novel heterocycles, indicating a method to manipulate substituent effects for desired chemical transformations (Heinicke et al., 2001).
Anticancer Agents Development
A report on the synthesis of triazolothiadiazole derivatives starting from amino-triazoles and fluorobenzoic acids discusses the creation of potential anticancer agents. This highlights the role of halogenated compounds in constructing biologically active heterocycles with potential therapeutic applications (Bhat et al., 2004).
Corrosion Inhibition Studies
Research on triazole Schiff bases as corrosion inhibitors on mild steel demonstrates the application of fluorine-containing compounds in industrial contexts. This study elucidates how the structural elements, including bromo and fluoro substituents, affect the efficiency of corrosion inhibitors, providing insights into designing more effective corrosion prevention strategies (Chaitra et al., 2015).
Photophysical Properties and Application Prospects
The synthesis and study of aryl-1,2,3-triazol-4-carboxylic acids demonstrate the influence of structural modifications on photophysical properties. This research highlights the potential applications of such compounds in sensing technologies and biological research, indicating the versatility of halogenated compounds in developing novel materials and sensors (Safronov et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
2-(4-bromo-2-fluorophenyl)-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrFNO3/c11-5-1-2-6(7(12)3-5)9-13-8(4-16-9)10(14)15/h1-4H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSERUWCULLPIGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C2=NC(=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-2-fluorophenyl)-1,3-oxazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



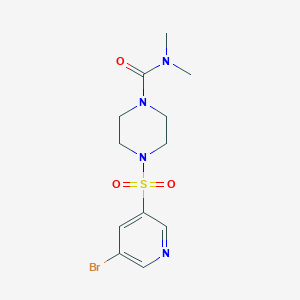
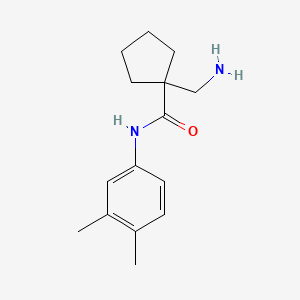
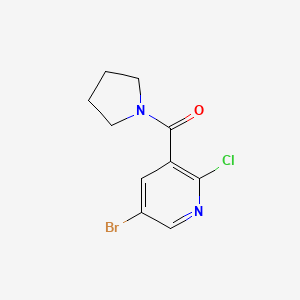
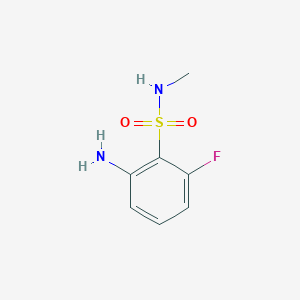
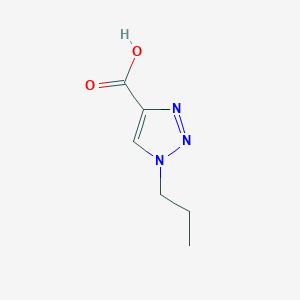
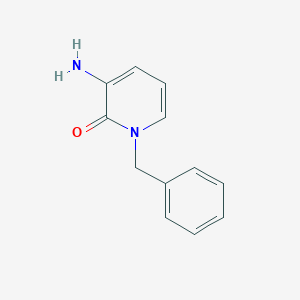
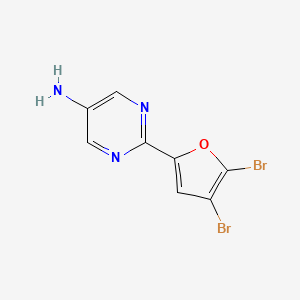
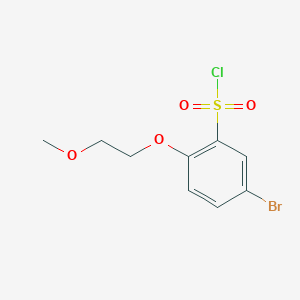
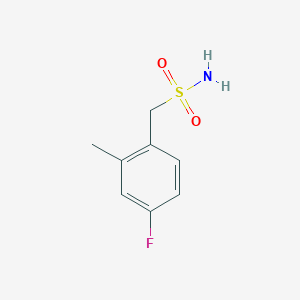
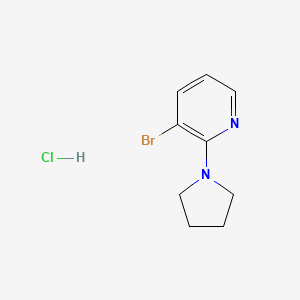
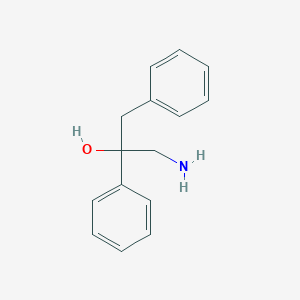
![3-[(4-Bromo-2-isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1527390.png)
